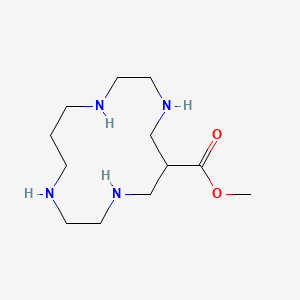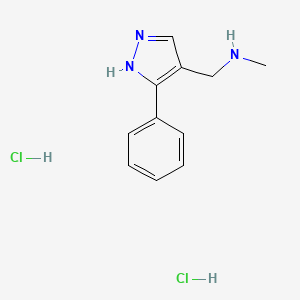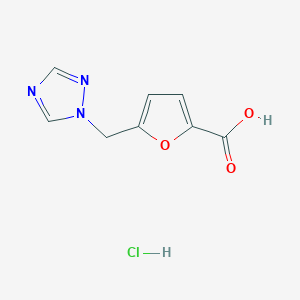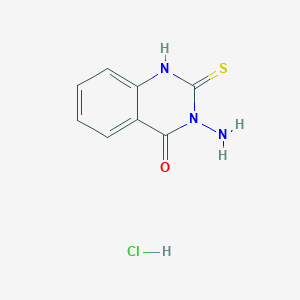
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide (5-MeO-MIPH) is a potent, synthetic psychoactive compound of the isoxazole class that has been used in scientific research since the early 2000s. It is a derivative of the naturally occurring tryptamine alkaloid psilocybin and is considered to be a “designer drug” due to its relatively recent emergence on the recreational drug market. 5-MeO-MIPH acts as a potent agonist of the 5-HT2A serotonin receptor, and has been studied for its potential to be used as a therapeutic agent for a variety of psychiatric conditions, including depression and anxiety.
Mechanism of Action
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide acts as a potent agonist of the 5-HT2A serotonin receptor, and is thought to produce its antidepressant and anxiolytic effects through this mechanism of action. It is also thought to modulate the activity of other neurotransmitters, such as glutamate and GABA, which may contribute to its antidepressant and anxiolytic effects. In addition, 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide has been found to modulate the activity of the endocannabinoid system, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide has been found to produce a variety of biochemical and physiological effects. It has been found to produce antidepressant and anxiolytic effects in animal models, as well as anti-inflammatory effects. It has also been found to modulate the activity of a variety of neurotransmitters, including serotonin, glutamate, and GABA, as well as modulating the activity of the endocannabinoid system.
Advantages and Limitations for Lab Experiments
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient compound to use in research. However, it is also important to note that 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide is a potent agonist of the 5-HT2A serotonin receptor, and thus should be used with caution in experiments involving animals or humans.
Future Directions
Given its potential therapeutic applications, there are a number of future directions for 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide research. One potential direction is to further investigate its potential to be used as an antidepressant or anxiolytic agent. In addition, further research could be conducted to investigate its potential to be used as an anti-inflammatory agent. Additionally, further research could be conducted to investigate its potential to modulate the activity of other neurotransmitters, such as glutamate and GABA, and its potential to modulate the activity of the endocannabinoid system. Finally, further research could be conducted to investigate the potential toxicological effects of 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide.
Synthesis Methods
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide can be synthesized through a variety of methods. The most common synthesis route involves the reaction of 4-methylmorpholine and isoxazole-3-carboxylic acid in the presence of hydrobromic acid. This reaction produces the desired product, 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide hydrobromide, as the major product. Other synthesis methods include the reaction of 4-methylmorpholine and isoxazole-3-carboxylic acid in the presence of hydrochloric acid, as well as the reaction of 4-methylmorpholine and isoxazole-3-carboxylic acid in the presence of sulfuric acid.
Scientific Research Applications
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide has been studied for its potential to be used as a therapeutic agent for a variety of psychiatric conditions, including depression and anxiety. It has been found to be a potent agonist of the 5-HT2A serotonin receptor, and has been shown to produce antidepressant and anxiolytic effects in animal models. In addition, 5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide has been studied for its potential to be used as an anti-inflammatory agent, and has been found to reduce inflammation in animal models.
properties
IUPAC Name |
5-methyl-4-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.BrH/c1-7-8(9(10(13)14)11-16-7)6-12-2-4-15-5-3-12;/h2-6H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMGBRQKQCGWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2CCOCC2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(4-morpholinylmethyl)-3-isoxazolecarboxylic acid hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione, 90%](/img/structure/B6350947.png)

![t-Butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
![t-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)

![N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride](/img/structure/B6350992.png)




![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)